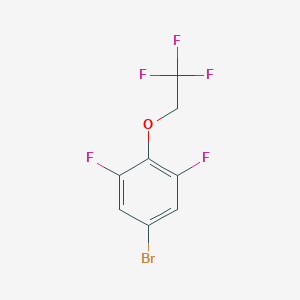

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

説明

BenchChem offers high-quality 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-4-1-5(10)7(6(11)2-4)15-3-8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBORPYIKXALHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OCC(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628880 | |

| Record name | 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145767-78-8 | |

| Record name | 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic route to 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring a bromine atom for subsequent cross-coupling reactions and a trifluoroethoxy group to enhance metabolic stability and bioavailability, makes it a valuable intermediate in medicinal chemistry.[1] This document details the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for its synthesis via nucleophilic aromatic substitution (SNAr).

Introduction and Strategic Importance

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 145767-78-8) is a highly functionalized aromatic compound. Its strategic importance lies in its utility as a versatile intermediate for introducing the 5-bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)phenyl moiety into larger, more complex molecules. The presence of the bromine atom provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of carbon-carbon and carbon-nitrogen bonds.[1] Concurrently, the trifluoroethoxy group can significantly modulate the physicochemical properties of the final active ingredient, often improving its metabolic stability, lipophilicity, and binding affinity.[1]

This guide focuses on a logical and efficient synthesis of the title compound, predicated on the principles of nucleophilic aromatic substitution (SNAr). The proposed pathway leverages commercially available starting materials and established reaction methodologies to ensure reproducibility and scalability.

Proposed Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to the synthesis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group from an activated aromatic ring by the nucleophilic 2,2,2-trifluoroethoxide.

Mechanistic Rationale

The SNAr mechanism is typically a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[2] However, some SNAr reactions have been shown to proceed through a concerted mechanism.[2] For this synthesis, the key features that facilitate the reaction are:

-

Electron-Deficient Aromatic Ring: The presence of two strongly electron-withdrawing fluorine atoms on the benzene ring significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack.[3][4]

-

Good Leaving Group: A suitable leaving group is required to be displaced by the incoming nucleophile. In our proposed synthesis, we will generate a triflate from a phenolic precursor, which is an excellent leaving group.

-

Strong Nucleophile: A potent nucleophile is necessary to initiate the attack on the electron-deficient ring. Sodium 2,2,2-trifluoroethoxide, generated in situ from 2,2,2-trifluoroethanol and a strong base, serves this purpose effectively.

The proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices

-

Starting Material: 5-Bromo-2,4-difluorophenol is a commercially available and logical precursor.[5] The phenolic hydroxyl group provides a convenient site for conversion into a highly effective leaving group.

-

Leaving Group Selection: While direct displacement of a fluorine atom is possible, converting the hydroxyl group to a trifluoromethanesulfonate (triflate) is strategically advantageous. Triflate is an exceptionally good leaving group, which will accelerate the rate of the subsequent SNAr reaction and favor the desired substitution product.

-

Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating 2,2,2-trifluoroethanol to form the potent sodium 2,2,2-trifluoroethoxide nucleophile. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they can solvate the cation without interfering with the nucleophile.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 5-Bromo-2,4-difluorophenyl trifluoromethanesulfonate

-

To a stirred solution of 5-bromo-2,4-difluorophenol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per 1 g of phenol) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq.).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.) dropwise, maintaining the internal temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude triflate intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.5 eq.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the complete formation of sodium 2,2,2-trifluoroethoxide.

-

Add a solution of 5-bromo-2,4-difluorophenyl trifluoromethanesulfonate (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the alkoxide solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₈H₄BrF₅O |

| Molecular Weight | 291.01 g/mol [6] |

| Purity (by GC) | >97% |

| ¹H NMR | Consistent with the structure |

| ¹⁹F NMR | Consistent with the structure |

| Mass Spectrometry | [M]+ peak corresponding to the molecular weight |

Trustworthiness and Self-Validation

The described protocol incorporates self-validating systems to ensure reliability and reproducibility:

-

In-process monitoring: The use of TLC or GC-MS at each stage allows for the verification of the reaction's progress and the identification of any potential side products.

-

Spectroscopic confirmation: Full characterization of the final product by NMR and mass spectrometry provides unambiguous confirmation of the chemical structure and purity.

-

Robustness of the methodology: The SNAr reaction on electron-deficient aromatic rings is a well-established and high-yielding transformation in organic synthesis, lending a high degree of confidence to this proposed route.[7]

Conclusion

This technical guide outlines a scientifically sound and practical approach for the synthesis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. By leveraging a two-step sequence involving triflate formation followed by a nucleophilic aromatic substitution, this valuable building block can be prepared efficiently from commercially available starting materials. The detailed protocol and mechanistic insights provided herein are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

-

MySkinRecipes. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. [Link]

- U.S. Patent No. 7,148,365 B2. (2006). Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.

- Chinese Patent No. 103664511A. (2014). Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- World Intellectual Property Organization. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Oakwood Chemical. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. [Link]

-

Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

-

MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

-

MDPI. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

Sources

- 1. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene [myskinrecipes.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. vapourtec.com [vapourtec.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. usbio.net [usbio.net]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The subject of this guide, 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, is a multifaceted compound whose structural complexity necessitates a sophisticated analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive technique, stands as the cornerstone for the unambiguous characterization of such molecules.[3][4]

This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹⁹F NMR analysis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. As a Senior Application Scientist, the aim is to not only present the data but to also provide a didactic narrative that explains the rationale behind the experimental choices and the logic of the spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to leverage NMR spectroscopy for the structural characterization of complex fluorinated aromatics.

Theoretical Principles: A Symphony of Spins

The NMR spectrum of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a rich tapestry of information woven from the interplay of chemical shifts and spin-spin couplings of its constituent ¹H and ¹⁹F nuclei.[5][6]

¹H NMR Spectroscopy: The proton NMR spectrum will be relatively simple, featuring signals from the aromatic proton and the methylene protons of the trifluoroethoxy group. The chemical shift of the aromatic proton is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the ether linkage.[7][8] The methylene protons will exhibit coupling to the adjacent trifluoromethyl group.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it particularly well-suited for analyzing fluorinated compounds.[9][10] The ¹⁹F spectrum of the target molecule is expected to be more complex than the ¹H spectrum, with distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group. The chemical shifts of the aromatic fluorines are dictated by their positions relative to the other substituents on the benzene ring.[11] Furthermore, we anticipate observing both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings, which are invaluable for assigning the signals to specific nuclei within the molecule.[12][13][14]

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR data is contingent upon a meticulously executed experimental protocol. The following steps outline a robust workflow for the ¹H and ¹⁹F NMR analysis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene.

Sample Preparation

-

Analyte Purity: Begin with a sample of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene of the highest possible purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[15][16]

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg/mL.[15] For small molecules, a sample amount of 5-25 mg is typically required for ¹H NMR, while ¹³C and ¹⁹F NMR may benefit from a slightly higher concentration.[17][18]

-

Internal Standard: The use of an internal standard is recommended for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene is often used.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure optimal magnetic field homogeneity.[15][17]

Data Acquisition

The following is a general set of acquisition parameters that can be optimized for the specific instrument being used:

| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Corresponding ¹⁹F frequency | Higher field strengths provide better signal dispersion and resolution. |

| Pulse Sequence | Standard 1D pulse | Standard 1D pulse with proton decoupling | A simple pulse-acquire sequence is sufficient for a standard 1D spectrum. Proton decoupling in ¹⁹F NMR simplifies the spectrum by removing ¹H-¹⁹F couplings. |

| Spectral Width | 0-12 ppm | -50 to -150 ppm | This range should encompass all expected proton and fluorine signals. |

| Acquisition Time | 2-4 seconds | 1-2 seconds | Longer acquisition times lead to better resolution. |

| Relaxation Delay | 1-5 seconds | 1-5 seconds | Allows for full relaxation of the nuclei between scans, ensuring accurate integration. |

| Number of Scans | 8-16 | 16-64 | A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio. |

Data Processing

Modern NMR software packages such as MestReNova, TopSpin, or NMRium offer a comprehensive suite of tools for processing the acquired data.[19][20][21] The typical processing workflow includes:

-

Fourier Transformation: Converts the time-domain signal (FID) into the frequency-domain spectrum.

-

Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

-

Referencing: Calibrates the chemical shift axis using the internal or external standard.

-

Integration: Determines the relative number of nuclei contributing to each signal.

-

Peak Picking: Identifies the precise chemical shift of each peak in the spectrum.

Predicted ¹H and ¹⁹F NMR Spectra: Decoding the Molecular Signature

Based on the structure of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene and established principles of NMR spectroscopy, we can predict the key features of its ¹H and ¹⁹F NMR spectra.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Triplet of doublets (td) | 1H | Ar-H | The aromatic proton will be coupled to the two adjacent fluorine atoms and the other aromatic proton. |

| ~4.5 | Quartet (q) | 2H | O-CH₂ | The methylene protons are coupled to the three fluorine atoms of the trifluoromethyl group. |

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~ -60 to -80 | Triplet (t) | ³J(F,H) ≈ 8-10 Hz | -CF₃ | The three equivalent fluorine atoms of the trifluoromethyl group are coupled to the two adjacent methylene protons. |

| ~ -100 to -120 | Doublet of doublets (dd) | ³J(F,F) ≈ 20-25 Hz, ⁴J(F,H) ≈ 2-4 Hz | Ar-F | Each aromatic fluorine is coupled to the other aromatic fluorine and the aromatic proton. |

In-Depth Spectral Interpretation: Unraveling the Couplings

The true power of NMR lies in the detailed analysis of coupling patterns, which provides through-bond connectivity information.

¹H NMR Spectrum

The single aromatic proton is expected to appear as a triplet of doublets. The larger coupling constant will arise from the coupling to the two ortho fluorine atoms (³J(H,F)), while the smaller coupling will be due to the meta coupling to the other aromatic proton (⁴J(H,H)). The methylene protons of the ethoxy group will be split into a quartet by the three equivalent fluorine atoms of the trifluoromethyl group (³J(H,F)).

¹⁹F NMR Spectrum

The trifluoromethyl group will appear as a triplet due to coupling with the two methylene protons (³J(F,H)). The two aromatic fluorine atoms are chemically non-equivalent and will therefore appear as two distinct signals. Each of these signals is expected to be a doublet of doublets. The larger splitting will be due to the three-bond coupling to the other aromatic fluorine (³J(F,F)), and the smaller splitting will arise from the four-bond coupling to the aromatic proton (⁴J(F,H)).

Visualizing the Connectivity: A Graphviz Representation

Caption: Key J-coupling interactions in 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene.

Conclusion

The comprehensive ¹H and ¹⁹F NMR analysis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene provides a robust and unambiguous method for its structural confirmation. By carefully considering the chemical shifts, integration, and multiplicity of the signals in both spectra, a complete picture of the molecular architecture can be assembled. The interplay of homonuclear and heteronuclear couplings serves as a powerful tool for assigning each resonance to its specific nucleus within the molecule. This guide has provided a detailed roadmap for researchers to not only acquire and interpret the NMR data for this specific compound but also to apply these principles to the broader class of complex fluorinated molecules that are increasingly vital in modern chemical research.

References

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. Retrieved from [Link]

-

NMRium - The next-generation NMR software. (n.d.). NMRium. Retrieved from [Link]

-

Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Recommended Software for NMR Data Process. (n.d.). Georgia Tech NMR Center. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR Sample Requirements and Preparation. (n.d.). University of Maryland, Baltimore County. Retrieved from [Link]

-

LogIC: NMR Data Analysis Software. (2020, July 31). Logicom EP. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Nmr spectroscopy of fluorine 19. (n.d.). Slideshare. Retrieved from [Link]

-

NMR Software | Processing, Prediction, and Assignment. (n.d.). ACD/Labs. Retrieved from [Link]

-

Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

1H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]

-

Analysis Software. (n.d.). Bruker. Retrieved from [Link]

-

Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with. (2005). Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. (1968). Analytical Chemistry, 40(12), 1846–1852. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

-

New Frontiers and Developing Applications in 19F NMR. (2014). NMR in Biomedicine, 27(2), 107–123. [Link]

-

Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. (2005). Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

-

Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. (2005). Journal of Chemical Information and Modeling, 45(2), 354-9. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. (2005). Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). Nature Communications, 13(1), 1775. [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023). Journal of Undergraduate Chemistry Research, 22(4), 99. Retrieved from [Link]

-

Fluorine NMR. (n.d.). University of Washington. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). WebMO. Retrieved from [Link]

-

19Flourine NMR. (n.d.). NMR Service. Retrieved from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved from [Link]

-

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Communications Chemistry, 5(1), 1-9. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Concordia College. Retrieved from [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. biophysics.org [biophysics.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]

- 20. acdlabs.com [acdlabs.com]

- 21. Analysis Software | Bruker [bruker.com]

physical properties of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

Introduction

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, identified by CAS Number 145767-78-8, is a highly specialized fluorinated aromatic compound.[1] Its molecular architecture, featuring a strategically brominated and difluorinated phenyl ring coupled with a trifluoroethoxy group, makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its core physical properties, offering insights for researchers and professionals in drug discovery and agrochemical development. The presence of multiple fluorine atoms is particularly noteworthy, as this often imparts desirable characteristics to end-product molecules, such as enhanced metabolic stability and bioavailability.[2] This document serves as a technical resource for understanding, handling, and effectively utilizing this key building block.[2]

Molecular Structure and Core Identifiers

The compound's utility is derived directly from its structure. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atoms modulate the electronic properties of the aromatic ring and the stability of the molecule.

Sources

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene: A Versatile Fluorinated Building Block

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, a key fluorinated building block for advanced organic synthesis. The strategic placement of bromine, fluorine, and a trifluoroethoxy group on the benzene ring imparts unique reactivity and properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the molecular structure, physicochemical properties, a proposed synthetic pathway, and in-depth analysis of its expected spectroscopic characteristics. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the potential of this versatile compound in their research and development endeavors.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just some of the benefits that have made organofluorine compounds indispensable in modern drug discovery. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a prime example of a molecule designed to exploit these advantages. Its unique substitution pattern offers multiple reaction sites, allowing for the strategic introduction of diverse functionalities. This guide will delve into the core characteristics of this compound, providing the technical insights necessary for its effective utilization.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is foundational to its reactivity and utility. The benzene core is substituted with a bromine atom, two fluorine atoms, and a 2,2,2-trifluoroethoxy group, leading to a molecule with a distinct electronic and steric profile.

Figure 1: Molecular Structure of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 145767-78-8 | [1][2] |

| Molecular Formula | C₈H₄BrF₅O | [1] |

| Molecular Weight | 307.01 g/mol | Calculated |

| Physical Form | Liquid | [1] |

| Purity | ≥97% | [1] |

| Storage | Sealed in dry, room temperature | [1] |

| InChI Key | PKBORPYIKXALHI-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene.

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow:

Figure 2: Proposed Synthetic Workflow for 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene.

Step-by-Step Protocol:

-

Deprotonation: To a solution of 2,4-difluoro-6-bromophenol in a polar aprotic solvent such as acetonitrile, add a suitable base like potassium carbonate. The base will deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide.

-

Nucleophilic Attack: Introduce 2,2,2-trifluoroethyl triflate to the reaction mixture. The phenoxide will act as a nucleophile, attacking the electrophilic trifluoroethyl group and displacing the triflate leaving group.

-

Workup and Purification: Upon completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the desired 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene.

This proposed synthesis is a standard Williamson ether synthesis, a robust and widely used method for the preparation of ethers. The choice of a highly reactive trifluoroethylating agent like the triflate ester is crucial for achieving good yields with the relatively electron-deficient phenoxide.

Spectroscopic Characterization

Detailed spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

-

¹H NMR: The proton spectrum is expected to be relatively simple, showing a quartet for the methylene protons (-OCH₂CF₃) due to coupling with the three fluorine atoms of the trifluoromethyl group. The aromatic region would display a complex multiplet for the two aromatic protons, with coupling to each other and to the adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The CH₂ carbon will also be a quartet due to two-bond coupling to the CF₃ group. The aromatic carbons will exhibit complex splitting patterns due to coupling with the directly attached and nearby fluorine atoms.[3]

-

¹⁹F NMR: The fluorine spectrum will provide crucial information. We expect to see two signals in the aromatic region for the two non-equivalent fluorine atoms on the benzene ring. A triplet will be observed for the CF₃ group due to coupling with the adjacent methylene protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, electron ionization (EI) would likely be used.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) cluster.[4] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as two peaks of almost equal intensity, separated by two mass units.[4]

Expected Fragmentation Pattern:

-

Loss of CF₃: A significant fragment would likely correspond to the loss of the trifluoromethyl radical (•CF₃).

-

Loss of OCH₂CF₃: Fragmentation may also involve the cleavage of the ether bond, leading to the loss of the entire trifluoroethoxy group.

-

Loss of Br: The loss of the bromine atom is another probable fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2900-2800 | C-H stretching (aliphatic) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~1300-1000 | C-F stretching |

| ~1250-1000 | C-O stretching (ether) |

| ~800-600 | C-Br stretching |

Table 2: Predicted IR Absorption Bands.

Applications in Research and Development

The unique structural features of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene make it a highly valuable building block in several areas of chemical research.

Drug Discovery

This compound serves as a versatile scaffold for the synthesis of biologically active molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.[5] The fluorine atoms and the trifluoroethoxy group can enhance the metabolic stability and bioavailability of the final drug candidates.[5]

Agrochemicals

Similar to pharmaceuticals, the development of new pesticides and herbicides often benefits from the incorporation of fluorinated moieties. The unique properties of this compound can be exploited to design new agrochemicals with improved efficacy and environmental profiles.

Materials Science

The electron-withdrawing nature of the fluorine atoms and the trifluoroethoxy group can be utilized in the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. It is important to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a strategically designed molecule with significant potential in various fields of chemical synthesis. Its unique combination of reactive sites and fluorine-imparted properties makes it an attractive building block for the creation of novel and high-value compounds. This technical guide has provided a detailed overview of its structure, properties, synthesis, and spectroscopic characteristics to aid researchers in harnessing its full potential.

References

-

MySkinRecipes. (n.d.). 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether, a fluorinated aromatic ether with potential applications in pharmaceutical and materials science research. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this class of compounds highly valuable for drug development professionals.[1] This guide is intended for researchers and scientists with a background in organic chemistry.

Synthetic Strategy: A Modified Williamson Ether Synthesis

The synthesis of 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether can be efficiently achieved through a modified Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide or triflate by a phenoxide ion. In this case, the synthesis commences with the commercially available 4-bromo-2,6-difluorophenol.

The selection of 4-bromo-2,6-difluorophenol as the starting material is strategic. The bromine atom provides a useful handle for further synthetic transformations, such as cross-coupling reactions, while the ortho-difluoro substitution pattern can influence the conformation and electronic properties of the molecule.[2][3] The synthesis of 4-bromo-2,6-difluorophenol itself is a straightforward electrophilic bromination of 2,6-difluorophenol.[4]

The trifluoroethyl group is introduced using 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf), a potent electrophile that readily reacts with the phenoxide generated in situ. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the complete deprotonation of the weakly acidic phenol, thereby maximizing the yield of the desired ether.

Experimental Protocol

Materials:

-

4-bromo-2,6-difluorophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2,2,2-trifluoroethyl triflate

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-2,6-difluorophenol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl triflate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected characterization data based on established principles for similar fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information. All predicted chemical shifts are referenced to standard internal references.[5]

Table 1: Predicted NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 7.2 - 7.4 | t | ~ 8.0 | H-3, H-5 |

| ~ 4.6 | q | ~ 8.5 | -OCH₂CF₃ | |

| ¹³C NMR | ~ 155 (t, J ≈ 245) | t | ~ 245 | C-2, C-6 |

| ~ 135 (t, J ≈ 10) | t | ~ 10 | C-3, C-5 | |

| ~ 125 (t, J ≈ 30) | t | ~ 30 | C-1 | |

| ~ 123 (q, J ≈ 277) | q | ~ 277 | -OCH₂C F₃ | |

| ~ 115 | s | C-4 | ||

| ~ 65 (q, J ≈ 35) | q | ~ 35 | -OC H₂CF₃ | |

| ¹⁹F NMR | ~ -74 | t | ~ 8.5 | -OCH₂CF ₃ |

| ~ -110 | s | Ar-F |

Rationale for Predicted NMR Data:

-

¹H NMR: The two aromatic protons (H-3 and H-5) are chemically and magnetically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene protons of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

¹³C NMR: The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The aromatic carbons will show smaller two- and three-bond couplings to the fluorine atoms. The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant, and the methylene carbon will also be a quartet due to coupling with the trifluoromethyl group.

-

¹⁹F NMR: Two distinct signals are expected. The trifluoromethyl group will appear as a triplet due to coupling with the adjacent methylene protons. The two equivalent aromatic fluorine atoms will appear as a singlet, as there are no adjacent protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether is expected to show characteristic absorption bands for the C-F, C-O, and aromatic C-H and C=C bonds.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 1600 - 1450 | Medium | Aromatic C=C stretch |

| ~ 1300 - 1100 | Strong | C-F stretch (multiple bands) |

| ~ 1280 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| ~ 1050 - 1000 | Medium | Aryl-O stretch (symmetric) |

| ~ 800 - 600 | Strong | C-Br stretch |

The presence of strong absorption bands in the 1300-1100 cm⁻¹ region is a key indicator of the presence of C-F bonds.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8][9]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 292/294 | High | [M]⁺ (Molecular ion) |

| 209/211 | Medium | [M - OCH₂CF₃]⁺ |

| 181/183 | Medium | [M - CF₃ - CO]⁺ |

| 83 | High | [CF₃CH₂]⁺ |

| 69 | High | [CF₃]⁺ |

The fragmentation pattern will likely involve the cleavage of the ether bond and the loss of the trifluoroethyl group or fragments thereof. The presence of the M and M+2 peaks with nearly equal intensity is a definitive indicator of a monobrominated compound.

Molecular Structure and Key Correlations

The following diagram illustrates the chemical structure of 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether and highlights key NMR correlations that are crucial for its structural confirmation.

Caption: Molecular structure and key NMR correlations for structural elucidation.

Conclusion

This technical guide outlines a reliable synthetic route and provides a comprehensive set of predicted characterization data for 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether. The detailed experimental protocol and the thorough spectroscopic analysis serve as a valuable resource for researchers working on the synthesis and characterization of novel fluorinated compounds for applications in drug discovery and materials science. The principles and methodologies described herein are broadly applicable to the characterization of other halogenated and fluorinated aromatic ethers.

References

-

Characterization of a closed-shell fluorine-fluorine bonding interaction in aromatic compounds on the basis of the electron density. PubMed. [Link][2]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. [Link]

-

Characterization of a Closed-Shell Fluorine−Fluorine Bonding Interaction in Aromatic Compounds on the Basis of the Electron Density. ACS Publications. [Link][3]

-

Trifluoroethylation of phenols with various electrophiles. ResearchGate. [Link]

-

Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. [Link]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ACS Publications. [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Link]

-

O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. [Link]

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link][5]

-

Synthesis of 4-bromo-2,6-difluorophenol. PrepChem.com. [Link][4]

-

4-Bromo-2,6-difluorophenol - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-. PubChem. [Link]

-

4-Bromophenyl ether. NIST WebBook. [Link]

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. [Link]

-

4-Bromophenyl ether. NIST WebBook. [Link]

-

2-BROMO-3,3-DIPHENYL-2-PROPEN-1-YL ACETATE. Organic Syntheses. [Link]

-

Synthesis of 4-(4-Bromo-2,5-difluorophenyl)-1-ethoxycarbonyl-1,2,3,6-tetrahydropyridine. Molbase. [Link]

-

Infrared Spectroscopy Index. Doc Brown's Chemistry. [Link][6]

-

N-(4-Bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide. Pharmaffiliates. [Link]

-

FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link][7]

-

Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]

-

4-Bromo-2-ethyl-1-fluorobenzene. Chemsrc. [Link]2.html)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a closed-shell fluorine-fluorine bonding interaction in aromatic compounds on the basis of the electron density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

This guide provides comprehensive safety protocols and handling instructions for 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic ether utilized as a key building block in synthetic organic chemistry. Professionals in research, development, and pharmaceutical sciences will find this document essential for ensuring a safe laboratory environment when working with this compound. The unique molecular structure, which imparts desirable characteristics for drug discovery, also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures.

Compound Profile and Significance in Research

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS No. 145767-78-8) is a specialized reagent whose value lies in its distinct combination of reactive sites and property-modifying substituents. The presence of a bromine atom allows for its participation in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental to the construction of complex molecular frameworks.

The trifluoroethoxy and difluorophenyl groups are particularly significant in medicinal chemistry. The incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This makes 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene a valuable intermediate in the synthesis of novel therapeutic agents and other biologically active molecules.[1]

Physicochemical Data Summary

While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its known properties. This data is critical for risk assessment and the design of appropriate handling procedures.

| Property | Value/Description | Source(s) |

| CAS Number | 145767-78-8 | [2][3] |

| Molecular Formula | C₈H₄BrF₅O | [2][3] |

| Synonyms | 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether | [3] |

| Physical Form | Liquid | [3] |

| Purity | Typically >97% | [3] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [3] |

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with a chemical is the foundation of its safe use. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is classified under the Globally Harmonized System (GHS) with the following hazards:

| GHS Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure (Respiratory) | H335 | May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

These classifications indicate that the primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation. The causality is rooted in the chemical's reactivity with biological tissues. As a halogenated aromatic compound, it can disrupt cell membranes and proteins, leading to irritation and toxic effects upon absorption.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory. The following workflow illustrates the decision-making process for establishing a safe working environment.

Caption: Logical flow for responding to exposures and spills.

First Aid Measures

-

Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact (H315): Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion (H302): Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Spill and Leak Procedures

-

Minor Spills (inside a fume hood):

-

Ensure full PPE is worn, including respiratory protection if necessary.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside a fume hood or large volume):

-

Evacuate the immediate area and alert nearby personnel.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

Do not attempt to clean up the spill yourself.

-

Waste Disposal

All waste containing 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene must be treated as hazardous waste.

-

Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with halogenated organic compounds.

-

Solid Waste: Contaminated items (e.g., gloves, absorbent materials, pipette tips) must be collected in a separate, sealed hazardous waste container.

-

Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a valuable tool in the arsenal of the modern synthetic chemist. Its utility, however, is paired with significant health hazards that demand respect and careful management. By understanding its chemical profile, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can safely harness its potential to drive innovation in drug discovery and materials science.

References

-

MySkinRecipes. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. [Link]

-

MySkinRecipes. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. [Link]

-

ChemSigma. 145767-78-8 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Halogenated Trifluoroethoxybenzene Derivatives

Abstract

Halogenated trifluoroethoxybenzene derivatives represent a pivotal class of compounds in modern chemistry, with significant applications in pharmaceutical and agrochemical development. The unique electronic properties imparted by the trifluoroethoxy group and halogen substituents necessitate a robust and multi-faceted analytical approach for unequivocal structural elucidation and quality control. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to this specific molecular scaffold. We delve into the causal relationships between molecular structure and spectral output, present field-proven experimental protocols, and offer a logical framework for integrating data to achieve confident characterization.

Introduction: The Chemical Significance and Analytical Challenge

The incorporation of a trifluoroethoxy (-OCH₂CF₃) group into an aromatic ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. When combined with halogen substituents (F, Cl, Br, I), a vast chemical space is unlocked for fine-tuning molecular characteristics. This structural complexity, however, presents a distinct analytical challenge. Understanding the subtle interplay of these functional groups and their influence on spectroscopic signatures is paramount for accurate structural assignment and purity assessment. This guide serves as an authoritative resource, grounding analytical theory in practical, verifiable protocols.

Synthesis of Halogenated Trifluoroethoxybenzene Derivatives: A Practical Workflow

A reliable synthesis is the foundation of any analytical study. While several methods exist, a common and effective approach involves the nucleophilic aromatic substitution or cross-coupling of a halogenated phenol with a suitable trifluoroethylating agent.

General Synthetic Approach: Palladium-Catalyzed C-O Cross-Coupling

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a versatile route to aryl ethers. This method is often preferred for its broad substrate scope and moderate reaction conditions.

Below is a representative workflow for the synthesis of these derivatives.

Methodological & Application

Application Notes & Protocols: Strategic Use of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene in Modern Organic Synthesis

Introduction: A Privileged Building Block for Complex Molecule Synthesis

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its structure is distinguished by three key features that enable remarkable synthetic versatility:

-

A C-Br Bond: The bromine atom serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, providing a primary site for molecular diversification.

-

A Densely Fluorinated Core: The presence of two fluorine atoms on the aromatic ring and a trifluoroethoxy group imparts unique electronic properties.[1] In the context of drug development, strategic fluorination is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate pKa, thereby increasing the potential for developing potent and effective therapeutic agents.[1][2]

-

Orthogonal Reactivity: The relative inertness of C-F bonds under typical cross-coupling conditions allows for selective functionalization at the C-Br position, preserving the fluorinated motifs for their desired downstream effects.

This guide provides an in-depth exploration of the key applications of this reagent, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 145767-78-8 | [3][4] |

| Molecular Formula | C₈H₄BrF₅O | [4][5] |

| Molecular Weight | 291.01 g/mol | [5] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in dry, room temperature conditions or at -20°C for long-term stability. | [4][5] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene lies in its role as an aryl halide partner in palladium-catalyzed cross-coupling reactions. These transformations are pillars of modern synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[6]

Sources

- 1. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene [myskinrecipes.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene | 145767-78-8 [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene in the Synthesis of Advanced Agrochemicals

Abstract

The escalating demand for higher crop yields and the concurrent rise of resistant pathogens necessitate the development of novel, highly effective agrochemicals. Fluorinated organic compounds have emerged as a cornerstone in modern pesticide research, offering enhanced metabolic stability, increased bioavailability, and unique binding interactions with target enzymes. This application note details the significance and practical application of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 145767-78-8) as a pivotal building block in the synthesis of next-generation fungicides, with a particular focus on the widely successful class of pyrazole carboxamides. We will elucidate the strategic importance of its structural motifs and provide a detailed, field-proven protocol for its utilization in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Introduction: The Fluorine Advantage in Agrochemical Design

The strategic incorporation of fluorine atoms into active agrochemical ingredients is a well-established strategy for enhancing molecular properties. The trifluoroethoxy group, in particular, can significantly increase the lipophilicity of a molecule, facilitating its passage through biological membranes. Furthermore, the metabolic stability of C-F bonds often translates to a longer half-life of the pesticide in the target organism, thereby increasing its efficacy and duration of action. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a prime example of a building block designed to leverage these benefits. Its unique substitution pattern offers a reactive handle for synthetic transformations while embedding the desirable fluorinated moieties into the final product.

Physicochemical Properties and Strategic Importance

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a liquid at room temperature with a molecular formula of C₈H₄BrF₅O.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a trifluoroethoxy group. This combination of substituents makes it an exceptionally versatile reagent in agrochemical synthesis.

| Property | Value | Source |

| CAS Number | 145767-78-8 | [1] |

| Molecular Formula | C₈H₄BrF₅O | [1] |

| Molecular Weight | 291.01 g/mol | [1] |

| Purity | ≥97% | [1] |

| Physical Form | Liquid | [1] |

| Storage | Room temperature, dry | [1] |

The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] These palladium-catalyzed transformations are fundamental to modern drug discovery and agrochemical development, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds. The difluoro substitution pattern on the phenyl ring further modulates the electronic properties of the molecule and can contribute to favorable binding interactions in the target enzyme.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in pathogenic fungi.[2] The synthesis of these complex molecules often involves the coupling of a substituted pyrazole carboxylic acid with a functionalized aniline. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is an ideal precursor for the synthesis of the requisite aniline fragment.

Synthetic Strategy: A Two-Step Approach

A common and effective strategy for the synthesis of a target pyrazole carboxamide fungicide from 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene involves a two-step process:

-

Buchwald-Hartwig Amination: The initial step is the palladium-catalyzed amination of the aryl bromide to introduce the nitrogen functionality, which will ultimately form the amide bond.

-

Amide Coupling: The resulting aniline derivative is then coupled with an activated pyrazole carboxylic acid to yield the final fungicidal product.

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Pyrazole Carboxamide

This protocol provides a detailed methodology for the synthesis of a representative N-(4-(2,2,2-trifluoroethoxy)-2,6-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Step 1: Synthesis of 4-(2,2,2-trifluoroethoxy)-2,6-difluoroaniline

Reaction Principle: A palladium-catalyzed Buchwald-Hartwig amination is employed to couple 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene with an ammonia surrogate, followed by hydrolysis to yield the free aniline.

Materials:

-

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (1.0 eq)

-

Benzophenone imine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous Toluene

-

2 M Hydrochloric Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, benzophenone imine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add anhydrous toluene via syringe and degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with 2 M HCl.

-

Stir vigorously for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2,2,2-trifluoroethoxy)-2,6-difluoroaniline.

Step 2: Synthesis of N-(4-(2,2,2-trifluoroethoxy)-2,6-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Reaction Principle: The synthesized aniline is coupled with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride via a standard amide bond formation reaction.

Materials:

-

4-(2,2,2-trifluoroethoxy)-2,6-difluoroaniline (1.0 eq)

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 4-(2,2,2-trifluoroethoxy)-2,6-difluoroaniline in anhydrous DCM in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-(2,2,2-trifluoroethoxy)-2,6-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Caption: Experimental protocol workflow.

Conclusion

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique combination of a reactive bromine handle and strategically placed fluorine-containing moieties allows for the efficient construction of complex molecules with enhanced biological activity and metabolic stability. The provided protocol for the synthesis of a representative pyrazole carboxamide fungicide highlights the practical utility of this compound in modern agrochemical research and development. The continued exploration of this and similar fluorinated building blocks will undoubtedly pave the way for the discovery of next-generation crop protection agents.

References

-

Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. URL: [Link]

-

Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Semantic Scholar. URL: [Link]-a-Wang-Zhang/5f9a6b3e8c1e3b5f9e8e2e2d9b8c8a7d9c6c0e0c)

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. URL: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. URL: [Link]

-

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. MySkinRecipes. URL: [Link]

Sources

Application Notes and Protocols for Synthetic Routes Using 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

Introduction: A Versatile Fluorinated Building Block in Modern Chemistry

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a synthetically versatile bromine atom, electron-withdrawing fluorine atoms, and a metabolically robust trifluoroethoxy group, makes it an ideal starting material for the synthesis of complex molecular architectures.

The incorporation of fluorinated motifs, such as the trifluoroethoxy group, is a well-established strategy in drug discovery to enhance key pharmacokinetic properties.[1] The trifluoroethoxy group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the acidity of nearby functional groups, thereby influencing target binding affinity.[1]

This guide provides detailed application notes and protocols for the utilization of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are designed to be a robust starting point for researchers, with in-depth explanations of the rationale behind the choice of reagents and conditions.

Synthesis of the Starting Material

A plausible and efficient route to 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene involves the Williamson ether synthesis, starting from the commercially available 4-bromo-2,6-difluorophenol.

Protocol 1: Synthesis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

This protocol describes the O-alkylation of 4-bromo-2,6-difluorophenol with 2,2,2-trifluoroethyl triflate. The use of a triflate as the alkylating agent is often advantageous for achieving high yields in the synthesis of trifluoroethyl ethers.

Reaction Scheme:

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 4-Bromo-2,6-difluorophenol | 209.00 | 10.0 | 1.0 |

| 2,2,2-Trifluoroethyl triflate | 232.11 | 12.0 | 1.2 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 15.0 | 1.5 |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |

Step-by-Step Procedure:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-difluorophenol (2.09 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol).

-

Evacuate and backfill the flask with dry nitrogen or argon three times.

-

Add anhydrous acetonitrile (50 mL) via syringe.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add 2,2,2-trifluoroethyl triflate (2.78 g, 12.0 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.